molecular formula C12H13BrO4 B4101212 ethyl 2-(4-bromo-3-formylphenoxy)propanoate

ethyl 2-(4-bromo-3-formylphenoxy)propanoate

Cat. No.: B4101212
M. Wt: 301.13 g/mol
InChI Key: OTNGXQXOYZJDME-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-3-formylphenoxy)propanoate: is an organic compound with the molecular formula C12H13BrO4. It is a derivative of phenoxypropanoate, featuring a bromine atom and a formyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-bromo-3-formylphenol and ethyl 2-bromopropanoate.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in ethyl 2-bromopropanoate by the phenoxide ion derived from 4-bromo-3-formylphenol. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified by recrystallization or column chromatography to obtain ethyl 2-(4-bromo-3-formylphenoxy)propanoate in high purity.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in ethyl 2-(4-bromo-3-formylphenoxy)propanoate can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products:

    Oxidation: Ethyl 2-(4-bromo-3-carboxyphenoxy)propanoate.

    Reduction: Ethyl 2-(4-bromo-3-hydroxymethylphenoxy)propanoate.

    Substitution: Ethyl 2-(4-amino-3-formylphenoxy)propanoate.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Ethyl 2-(4-bromo-3-formylphenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as flame retardancy or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-3-formylphenoxy)propanoate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and formyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

  • Ethyl 2-(2-bromo-4-formylphenoxy)propanoate
  • Ethyl 2-(3-bromophenyl)propanoate
  • Ethyl 3-(4-bromophenyl)propanoate

Comparison:

  • Structural Differences: The position of the bromine and formyl groups on the phenyl ring can significantly affect the compound’s reactivity and properties.
  • Reactivity: Ethyl 2-(4-bromo-3-formylphenoxy)propanoate may exhibit different reactivity patterns compared to its isomers due to electronic and steric effects.
  • Applications: While similar compounds may be used in similar applications, the specific positioning of functional groups can make this compound more suitable for certain reactions or applications.

Properties

IUPAC Name

ethyl 2-(4-bromo-3-formylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-16-12(15)8(2)17-10-4-5-11(13)9(6-10)7-14/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNGXQXOYZJDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC(=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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